molecular formula C15H30N2S B14515452 N-Cycloheptyl-N'-heptylthiourea CAS No. 62552-09-4

N-Cycloheptyl-N'-heptylthiourea

Cat. No.: B14515452
CAS No.: 62552-09-4
M. Wt: 270.5 g/mol
InChI Key: VMJZVCRSWNTPPL-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N’-heptylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is particularly interesting due to its unique structural features, which include a cycloheptyl group and a heptyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cycloheptyl-N’-heptylthiourea can be synthesized through a simple condensation reaction between cycloheptylamine and heptylamine with carbon disulfide in an aqueous medium. This method is efficient and allows for the production of both symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in high yields of the desired thiourea derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of N-Cycloheptyl-N’-heptylthiourea may involve the use of isocyanides and elemental sulfur at ambient temperature. This method is advantageous due to its atom economy and the ability to produce thioureas in excellent yields . Additionally, the use of water as a solvent in the reaction process offers a sustainable and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-N’-heptylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Cycloheptyl-N’-heptylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Cycloheptyl-N’-phenylthiourea
  • N-Cycloheptyl-N’-methylthiourea
  • N-Cycloheptyl-N’-ethylthiourea

Uniqueness

N-Cycloheptyl-N’-heptylthiourea is unique due to the presence of both a cycloheptyl group and a heptyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62552-09-4

Molecular Formula

C15H30N2S

Molecular Weight

270.5 g/mol

IUPAC Name

1-cycloheptyl-3-heptylthiourea

InChI

InChI=1S/C15H30N2S/c1-2-3-4-7-10-13-16-15(18)17-14-11-8-5-6-9-12-14/h14H,2-13H2,1H3,(H2,16,17,18)

InChI Key

VMJZVCRSWNTPPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC1CCCCCC1

Origin of Product

United States

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